molecular formula C25H21ClF3N3O4S2 B299304 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide

カタログ番号 B299304
分子量: 584 g/mol
InChIキー: VFRNVDZUZJCRQQ-VVEOGCPPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. It has been widely used in scientific research to study the role of CFTR in various physiological and pathological processes.

作用機序

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide inhibits CFTR-mediated chloride transport by binding to the cytoplasmic side of the CFTR channel. It has been shown to block the ATP-binding site of CFTR, preventing the channel from opening and allowing chloride ions to pass through. N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has also been shown to reduce the stability of the CFTR protein, leading to its degradation by the proteasome.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce CFTR-mediated chloride transport in airway epithelial cells, leading to a decrease in mucus production and improved lung function in animal models of cystic fibrosis. N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has also been shown to reduce intestinal fluid secretion in animal models of secretory diarrhea. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has been shown to reduce cyst growth in animal models of polycystic kidney disease.

実験室実験の利点と制限

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized in various cell types and animal models, making it a well-established tool for studying the role of CFTR in various physiological and pathological processes.
However, there are also limitations to using N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide in lab experiments. It has been shown to have off-target effects on other ion channels, such as the calcium-activated chloride channel (CaCC). In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has been shown to reduce the stability of the CFTR protein, leading to its degradation by the proteasome. This can make it difficult to study the long-term effects of CFTR inhibition in cell culture or animal models.

将来の方向性

There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide. One area of research is to develop more potent and selective inhibitors of CFTR that do not have off-target effects on other ion channels. Another area of research is to develop inhibitors of CFTR that target specific disease-causing mutations in the CFTR gene. Finally, there is a need for more studies to investigate the long-term effects of CFTR inhibition in cell culture and animal models, as well as in human clinical trials.

合成法

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the condensation of 4-chloro-3-(trifluoromethyl)aniline with ethyl 2-oxo-2-(2-hydrazinyl)acetate, followed by the reaction with 4-(3-thietanyloxy)benzaldehyde and benzenesulfonyl chloride. The final product is obtained after purification by column chromatography.

科学的研究の応用

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has been widely used in scientific research to study the role of CFTR in various physiological and pathological processes. It has been shown to inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide has also been used to study the role of CFTR in diseases such as cystic fibrosis, secretory diarrhea, and polycystic kidney disease.

特性

製品名

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide

分子式

C25H21ClF3N3O4S2

分子量

584 g/mol

IUPAC名

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H21ClF3N3O4S2/c26-23-11-8-18(12-22(23)25(27,28)29)32(38(34,35)21-4-2-1-3-5-21)14-24(33)31-30-13-17-6-9-19(10-7-17)36-20-15-37-16-20/h1-13,20H,14-16H2,(H,31,33)/b30-13+

InChIキー

VFRNVDZUZJCRQQ-VVEOGCPPSA-N

異性体SMILES

C1C(CS1)OC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

SMILES

C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

正規SMILES

C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。